molecular formula C10H8Br2O4 B13664755 2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid

2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid

Cat. No.: B13664755
M. Wt: 351.98 g/mol
InChI Key: MXRCFPNSRVGNCA-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H8Br2O4 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2 and 5 positions, and an ethoxycarbonyl group is attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid typically involves the bromination of 3-(ethoxycarbonyl)benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding 2,5-dibromo-3-(hydroxycarbonyl)benzoic acid.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the carboxylic acid group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products include 2,5-diamino-3-(ethoxycarbonyl)benzoic acid or 2,5-dithiobenzoic acid derivatives.

    Reduction: The major product is 2,5-dibromo-3-(hydroxycarbonyl)benzoic acid.

    Oxidation: Products vary depending on the extent of oxidation, potentially leading to carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the ethoxycarbonyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromobenzoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.

    3,5-Dibromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of an ethoxycarbonyl group, leading to different reactivity and applications.

Uniqueness

2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid is unique due to the presence of both bromine atoms and the ethoxycarbonyl group, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C10H8Br2O4

Molecular Weight

351.98 g/mol

IUPAC Name

2,5-dibromo-3-ethoxycarbonylbenzoic acid

InChI

InChI=1S/C10H8Br2O4/c1-2-16-10(15)7-4-5(11)3-6(8(7)12)9(13)14/h3-4H,2H2,1H3,(H,13,14)

InChI Key

MXRCFPNSRVGNCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1Br)C(=O)O)Br

Origin of Product

United States

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